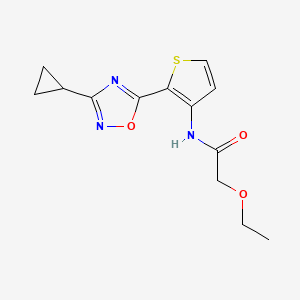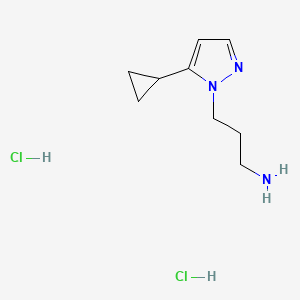
3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a derivative of pyrazole and belongs to the class of non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists.
Applications De Recherche Scientifique
Substrate for Heterocyclic Derivatives : Compounds related to 3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride have been used as key synthons in the synthesis of a variety of heterocyclic substances. These include indolyl-5-amino-2-phenyl-1,2,3-triazoles and pyrazolines, indicating its utility in the generation of structurally diverse molecular libraries (Behbehani et al., 2011).
Preparation of Nitrogen-Rich Compounds : The compound has been involved in the synthesis of nitrogen-rich derivatives like 1,3-bis(5-nitraminotetrazol-1-yl)propan-2-ol, showcasing its role in preparing compounds with potential energetic material applications (Klapötke et al., 2017).
Crystallography and Stereochemical Assignments : Derivatives of 3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride have been synthesized and analyzed using single-crystal X-ray diffraction, aiding in the determination of the stereochemical configuration of complex structures (Christensen et al., 2011).
Antibacterial Compound Synthesis : The structure has been incorporated in the synthesis of novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, which demonstrated notable antibacterial activities, highlighting its relevance in medicinal chemistry (Frolova et al., 2011).
Generation of Structurally Diverse Libraries : It has been utilized as a starting material in various alkylation and ring closure reactions to generate a library of compounds, underlining its versatility and significance in synthetic chemistry (Roman, 2013).
Synthesis of Bioactive Compounds : The chemical structure has been employed in the synthesis of bi- and polycyclic compounds with a wide range of biological activities, demonstrating its potential in the development of pharmacologically active compounds (Petrov & Kasatochkin, 2013).
Analytical Applications in Stability Tests : It has been referenced in stability tests of psychoactive substances using analytical tools like Raman spectroscopy and gas chromatography, indicating its use in forensic and stability analysis (Frączak et al., 2020).
Photophysical Studies and Photostability : Derivatives of the compound have been synthesized for photophysical studies, providing insights into the photostability of these compounds in various media, which is crucial for the development of photoactive materials (Raju et al., 2016).
Co-crystallization and Structural Analysis : The compound has been used in co-crystallization studies with antipsychotic agents, aiding in the structural analysis of molecular interactions and the formation of salts with potential pharmaceutical applications (Shaibah et al., 2019).
Anticancer Activity Research : Related structures have been synthesized and evaluated for their anticancer activity against specific cancer cell lines, highlighting the compound's role in the discovery and development of new anticancer agents (Gomha et al., 2015).
Propriétés
IUPAC Name |
3-(5-cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c10-5-1-7-12-9(4-6-11-12)8-2-3-8;;/h4,6,8H,1-3,5,7,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIPYZXINMYKAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

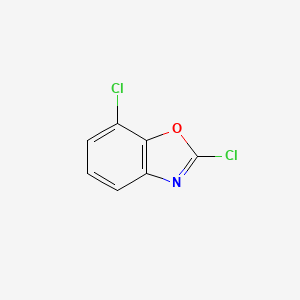
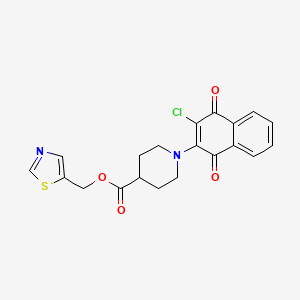
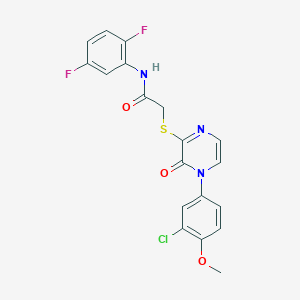

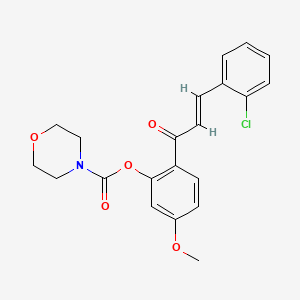
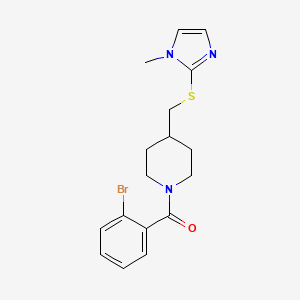


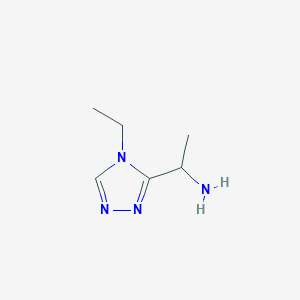
![Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2371347.png)

![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)
